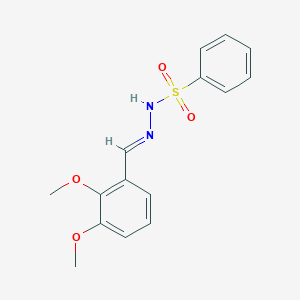

N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide

Descripción general

Descripción

“N’-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide” is likely a complex organic compound. The name suggests it contains a benzylidene group (a form of benzene), a sulfonohydrazide group (which contains sulfur, nitrogen, and hydrogen), and methoxy groups (which contain carbon and oxygen). These functional groups could give the compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzylidene and sulfonohydrazide groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzylidene and sulfonohydrazide groups could potentially participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Sensor Development

N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide and its derivatives have been extensively studied for sensor development. One such application is in the development of a mercury (Hg2+) sensor. Researchers synthesized novel derivatives of N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide, which were used to modify a glassy carbon electrode. This modification allowed for the sensitive and selective detection of Hg2+ in spiked water samples, showcasing enhanced chemical performance such as higher sensitivity and long-term stability (Hussain et al., 2017).

Structural Analysis

The compound's structural and supramolecular features have been a subject of research, particularly through crystal structure analysis. Studies have been conducted to understand the effect of substitution on the structural parameters of N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide and its derivatives. These investigations provide valuable insights into the molecular arrangement and interactions within these compounds (Salian, Foro, & Gowda, 2018).

Ion Capturing and Environmental Analysis

Further extending its applications, derivatives of N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide have been used as probes for ion capturing. A notable example is the use of these derivatives for the detection of calcium ions (Ca2+). This is accomplished by depositing a layer of the compound onto a glassy carbon electrode, demonstrating its potential in environmental analysis and natural sample testing (Hussain, Asiri, & Rahman, 2020).

Synthesis and Characterization Studies

A significant amount of research has been devoted to the synthesis and characterization of N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide derivatives. These studies involve a variety of spectroscopic techniques like 1H-NMR, 13C-NMR, FTIR, and UV-Vis, contributing to a better understanding of their molecular structure and properties. Such research is fundamental for further applications in various fields (Hussain et al., 2018).

Biological Activities and Interaction Studies

Investigations into the potential bioactive properties of Schiff base compounds, including those related to N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide, have been conducted. These studies encompass antibacterial, antifungal, and antioxidant activities, as well as interactions with biological molecules like DNA. This research demonstrates the diverse biological potential of these compounds (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Environmental Applications

The derivatives of N'-(2,3-dimethoxybenzylidene)benzenesulfonohydrazide have been utilized in environmental applications, particularly in the detection of heavy metals and other ions in various samples. This includes the development of sensors for metals like yttrium and chromium, demonstrating the compound's utility in monitoring and maintaining environmental safety (Hussain et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-20-14-10-6-7-12(15(14)21-2)11-16-17-22(18,19)13-8-4-3-5-9-13/h3-11,17H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREKWUSSKKIKRO-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860922.png)

![2-[1-cyclopentyl-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3860943.png)

![2-[2-(2-fluorobenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860967.png)

![ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B3860974.png)

![2-[(2-chlorobenzyl)thio]-N'-[1-(3-iodophenyl)ethylidene]acetohydrazide](/img/structure/B3860984.png)

![N'-(3-bromobenzylidene)-2-[4-(1-methylbutyl)phenoxy]acetohydrazide](/img/structure/B3860994.png)

![4-[(2-methylphenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B3861000.png)